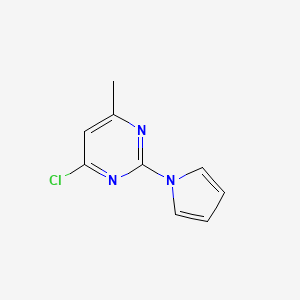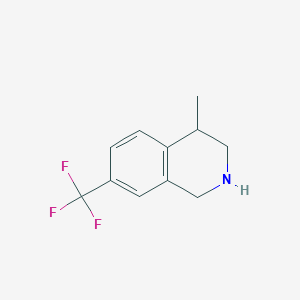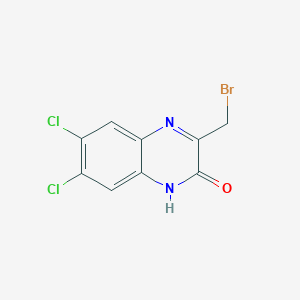
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate
Vue d'ensemble
Description
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, an iodovinyl group, and a cyclohexylcarbamate moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of iodinated compounds with biological molecules. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mécanisme D'action
Target of Action
The primary target of this compound is in the field of organic light-emitting diodes (OLEDs). It is used as a thermally activated delayed fluorescence (TADF) emitter . The compound’s role is to increase the efficiency and compatibility of solution-processed OLEDs .
Mode of Action
The compound interacts with its targets by increasing the molecular solubility and reducing the aggregation-caused self-quenching of excitons in neat films . This is achieved by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Biochemical Pathways
The compound affects the biochemical pathways involved in the production of light in OLEDs. By increasing the photoluminescent quantum yield, it enhances the efficiency of the light-emitting process .
Pharmacokinetics
It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
The result of the compound’s action is the production of highly efficient, solution-processed, non-doped OLEDs . These OLEDs have achieved record-high external quantum efficiencies (EQE) of 25.8% .
Action Environment
Environmental factors such as temperature and the presence of other chemical groups can influence the compound’s action, efficacy, and stability. For instance, the incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclohexylcarbamate intermediate, followed by the introduction of the iodovinyl group through a halogenation reaction. The final step involves the addition of the tert-butyl group under specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodovinyl group to other functional groups.
Substitution: The iodovinyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alkanes or alkenes, and substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (1r,4r)-4-((Z)-2-chlorovinyl)-cyclohexylcarbamate
- tert-Butyl (1r,4r)-4-((Z)-2-bromovinyl)-cyclohexylcarbamate
- tert-Butyl (1r,4r)-4-((Z)-2-fluorovinyl)-cyclohexylcarbamate
Uniqueness
tert-Butyl (1r,4r)-4-((Z)-2-iodovinyl)-cyclohexylcarbamate is unique due to the presence of the iodovinyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns and reactivity profiles, making this compound particularly interesting for specific applications.
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-iodoethenyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWPUWTPSAQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)


![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)
![(S)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1405814.png)
